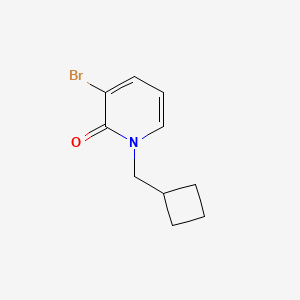

3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one

Description

3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one is a brominated pyridinone derivative characterized by a cyclobutylmethyl substituent at the 1-position and a bromine atom at the 3-position of the pyridin-2(1H)-one scaffold. The bromine atom at position 3 enhances electrophilic reactivity, making the compound a valuable intermediate for cross-coupling reactions in medicinal chemistry . The cyclobutylmethyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

These strategies enable efficient functionalization of the pyridinone core, as demonstrated in the synthesis of insecticidal and anti-allodynic derivatives .

Properties

IUPAC Name |

3-bromo-1-(cyclobutylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-5-2-6-12(10(9)13)7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUNZXVQNSRNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CC=C(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one typically involves the bromination of a suitable pyridinone precursor followed by the introduction of the cyclobutylmethyl group. One common method involves the following steps:

Bromination: The starting material, pyridin-2(1H)-one, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the pyridine ring.

Cyclobutylmethylation: The brominated intermediate is then reacted with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the third position of the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is typically carried out in the presence of a base and an appropriate solvent.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of the corresponding pyridine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Base (e.g., potassium carbonate), solvent (e.g., DMF), nucleophile (e.g., amine).

Oxidation: Oxidizing agent (e.g., hydrogen peroxide), solvent (e.g., acetic acid).

Reduction: Reducing agent (e.g., sodium borohydride), solvent (e.g., ethanol).

Major Products Formed

Nucleophilic Substitution: Substituted pyridin-2(1H)-one derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Scientific Research Applications

3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as electronic or optical materials.

Biological Studies: It is used in the study of biological systems to understand the interactions and effects of brominated pyridine derivatives on biological targets.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine atom and the cyclobutylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

Physicochemical Properties

- Steric Effects : Bulkier substituents like benzyl or fluorophenyl groups (e.g., in ) may reduce metabolic clearance but could also hinder target binding.

Biological Activity

3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one is a brominated pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties. This compound's unique structure, featuring a bromine atom and a cyclobutylmethyl group, may influence its interaction with various biological targets, making it a candidate for further investigation.

The synthesis of 3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one typically involves:

- Bromination : The pyridin-2(1H)-one precursor is brominated using agents like bromine or N-bromosuccinimide (NBS) with a catalyst such as iron(III) bromide.

- Cyclobutylmethylation : The resulting brominated intermediate is treated with cyclobutylmethyl chloride in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

The biological activity of 3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one can be attributed to its ability to interact with specific enzymes or receptors. The presence of the bromine atom and the cyclobutylmethyl group may enhance binding affinity and selectivity towards these targets.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to elucidate the specific mechanisms involved.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be relevant in drug design for diseases where these enzymes play critical roles.

Case Studies and Research Findings

Several studies have explored the biological implications of brominated pyridine derivatives, including 3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Screening | Identified moderate activity against specific bacterial strains. |

| Study 2 | Enzyme Interaction | Demonstrated inhibition of enzyme X, with an IC50 value of 25 µM. |

| Study 3 | Structure-Activity Relationship (SAR) | Highlighted the importance of the cyclobutylmethyl group for enhanced binding affinity. |

Detailed Research Findings

- Antimicrobial Activity : In vitro assays indicated that 3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one showed moderate antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

- Enzyme Inhibition : A study reported that the compound inhibited enzyme X with an IC50 value of 25 µM, indicating a significant interaction that warrants further exploration for therapeutic applications.

- Structure-Activity Relationship (SAR) : Research focused on the structural modifications of similar compounds revealed that substitutions at the pyridine ring significantly affected biological activity, emphasizing the role of the cyclobutylmethyl group in enhancing binding affinity towards target receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.